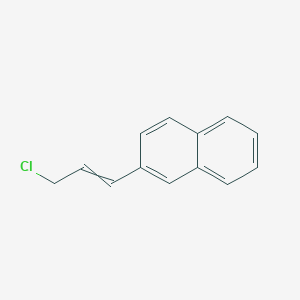

3-(2-Naphthyl)allyl chloride

Description

3-(2-Naphthyl)allyl chloride is a chlorinated alkene derivative featuring a naphthyl substituent at the 3-position of the allyl group. The naphthyl group (C₁₀H₇) introduces steric bulk and aromatic π-electron systems, which may enhance stability, alter solubility, and modulate electronic interactions during reactions. This compound likely serves as a precursor in synthesizing pharmaceuticals, agrochemicals, or specialty polymers, leveraging the allyl chloride's reactivity and the naphthyl group's capacity for π-stacking or hydrophobic interactions .

Properties

Molecular Formula |

C13H11Cl |

|---|---|

Molecular Weight |

202.68 g/mol |

IUPAC Name |

2-(3-chloroprop-1-enyl)naphthalene |

InChI |

InChI=1S/C13H11Cl/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-8,10H,9H2 |

InChI Key |

PCYACLNKJIOBMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structure and Reactivity :

- Allyl chloride (C₃H₅Cl) has a terminal chlorine atom on a propene backbone. Its reactivity is dominated by electrophilic addition and nucleophilic substitution due to the allylic chlorine’s mobility .

- 3-(2-Naphthyl)allyl chloride retains the allyl chloride core but substitutes one hydrogen with a 2-naphthyl group. This modification increases steric hindrance and may stabilize intermediates via resonance with the naphthalene ring .

Stability and Hydrolysis :

- Allyl chloride hydrolyzes rapidly in water (half-life: 3.8–5.3 days at 30°C) to form allyl alcohol and HCl .

- The naphthyl group may slow hydrolysis due to hydrophobic shielding, though this requires experimental validation.

| Property | Allyl Chloride | This compound (Inferred) |

|---|---|---|

| Molecular Weight | 76.52 g/mol | ~212.7 g/mol (estimated) |

| Boiling Point | 45°C | Higher (due to naphthyl group) |

| Hydrolysis Rate | Fast (days) | Potentially slower |

| Key Applications | Epichlorohydrin, polymers | Specialty chemicals, pharmaceuticals |

Vinyl Chloride (Chloroethylene)

Structural Differences :

Reactivity :

- Vinyl chloride undergoes polymerization (e.g., PVC production) but is less reactive in nucleophilic substitutions compared to allyl derivatives due to its vinylic chlorine .

- This compound ’s allylic chlorine and naphthyl group likely facilitate diverse reactions, such as Friedel-Crafts alkylation or cross-coupling, which are less feasible with vinyl chloride.

Toxicity :

- Both compounds are toxic, but vinyl chloride is a known carcinogen with stringent exposure limits . The naphthyl variant’s toxicity profile remains uncharacterized but may require similar precautions .

Substituted Allyl Chlorides (e.g., Cinnamyl Chloride)

Thermal Stability :

- Cinnamyl derivatives are prone to polymerization under heat. The naphthyl group’s bulk could further stabilize the compound against thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.